molecular formula C18H15ClF3N3S B10963577 3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10963577
M. Wt: 397.8 g/mol
InChI Key: IDMFZYKIIYADKN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group, an ethyl group, and a trifluoromethylbenzylsulfanyl group, making it a complex and versatile molecule.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to form the triazole ring. The trifluoromethylbenzylsulfanyl group is introduced in a subsequent step using a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to increase efficiency and yield .

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The chlorophenyl and trifluoromethylbenzylsulfanyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15ClF3N3S

Molecular Weight

397.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C18H15ClF3N3S/c1-2-25-16(13-6-8-15(19)9-7-13)23-24-17(25)26-11-12-4-3-5-14(10-12)18(20,21)22/h3-10H,2,11H2,1H3

InChI Key

IDMFZYKIIYADKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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